

Comparative toxicological assessment of 4-oxopentanoate and its esters

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Compound of Interest

Compound Name: 4-Oxopentanoate

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A Comparative Toxicological Profile of 4-Oxopentanoate and Its Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of 4-oxopentanoic acid (levulinic acid) and its primary esters: methyl **4-oxopentanoate**, ethyl **4-oxopentanoate**, and butyl **4-oxopentanoate**. As bio-based platform chemicals with expanding applications in solvents, flavorings, and pharmaceutical synthesis, a clear understanding of their comparative safety profiles is crucial. This document summarizes key toxicological endpoints from available literature, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows.

Introduction to 4-Oxopentanoate and its Esters

4-Oxopentanoic acid, commonly known as levulinic acid, is a versatile keto acid derived from the degradation of cellulose. Its ester derivatives, notably the methyl, ethyl, and butyl esters, are gaining prominence as green solvents and chemical intermediates. While generally regarded as having low toxicity, variations in their toxicological profiles exist, primarily influenced by the length of the ester alkyl chain. This guide aims to collate and compare the existing toxicological data to aid in risk assessment and inform safe handling and formulation practices.

Quantitative Toxicological Data

The following tables summarize the available quantitative data for acute toxicity of 4-oxopentanoic acid and its esters. A consistent trend observed in ecotoxicological studies is that for aquatic organisms, toxicity tends to increase with the length of the alkyl chain of the ester[1].

Table 1: Acute Oral Toxicity

Compound	CAS No.	Test Species	LD50 (mg/kg bw)	GHS Category	Reference
4-Oxopentanoic Acid	123-76-2	Rat	1850	Category 4	[2]
Methyl 4-oxopentanoate	624-45-3	-	No data available	Not classified	[3] [4] [5]
Ethyl 4-oxopentanoate	539-88-8	Rat	> 5000	Not classified	[6]
Butyl 4-oxopentanoate	2052-15-5	Rat	> 5000	Not classified	[7] [8]

GHS Category based on LD50 values: Category 4 ($300 < \text{LD50} \leq 2000$ mg/kg); Not classified ($\text{LD50} > 5000$ mg/kg).

Table 2: Acute Dermal Toxicity

Compound	CAS No.	Test Species	LD50 (mg/kg bw)	GHS Category	Reference
4-Oxopentanoic Acid	123-76-2	Rabbit	> 5000	Not classified	[2]
Methyl 4-oxopentanoate	624-45-3	-	No data available	Not classified	[3]
Ethyl 4-oxopentanoate	539-88-8	Rabbit	> 5000	Not classified	[6]
Butyl 4-oxopentanoate	2052-15-5	Rabbit	> 5000	Not classified	[7]

Table 3: Skin and Eye Irritation

Compound	Test Species	Skin Irritation	Eye Irritation	Reference
4-Oxopentanoic Acid	Rabbit	Irritant	Serious eye irritation	[2]
Methyl 4-oxopentanoate	-	No data available	No data available	[3][5]
Ethyl 4-oxopentanoate	Rabbit	Mild irritant	Causes eye irritation	[6]
Butyl 4-oxopentanoate	Rabbit	Mild irritant	May cause irritation	[7][9]

Experimental Protocols

The methodologies for key toxicological assessments are standardized to ensure reproducibility and comparability of data. The following protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance. It employs a stepwise procedure with a small number of animals per step.

- Principle: A single dose of the substance is administered orally to a group of animals. Subsequent dosing is dependent on the outcome of the previous step. The absence or presence of compound-related mortality in a group dosed at one step determines the next step.
- Test Animals: Healthy, young adult female rats (e.g., Wistar strain) are typically used. Animals are fasted prior to dosing.
- Dosing Procedure: The substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). Dosing is initiated at a level expected to be toxic.
- Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
- Endpoint: The primary endpoint is the observation of mortality. Based on the pattern of mortality across different dose levels, the substance is assigned a GHS classification for acute oral toxicity[10][11][12][13][14].

Acute Dermal Irritation/Corrosion (OECD TG 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

- Principle: The test substance is applied in a single dose to the skin of an animal, with untreated skin serving as a control. The degree of irritation is scored at specified intervals[15].
- Test Animals: Healthy, young adult albino rabbits are the preferred species. Approximately 24 hours before the test, the fur on the dorsal area is clipped[15].

- Application: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch under a semi-occlusive dressing for a 4-hour exposure period[16][17].
- Observation and Scoring: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Skin reactions are scored based on a standardized grading system. The reversibility of any observed effects is monitored for up to 14 days[16].
- Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions observed[17][18][19].

In Vitro Cytotoxicity Assay - Neutral Red Uptake (NRU)

This assay assesses the viability of cells after exposure to a test substance and is often used to estimate starting doses for in vivo acute toxicity tests.

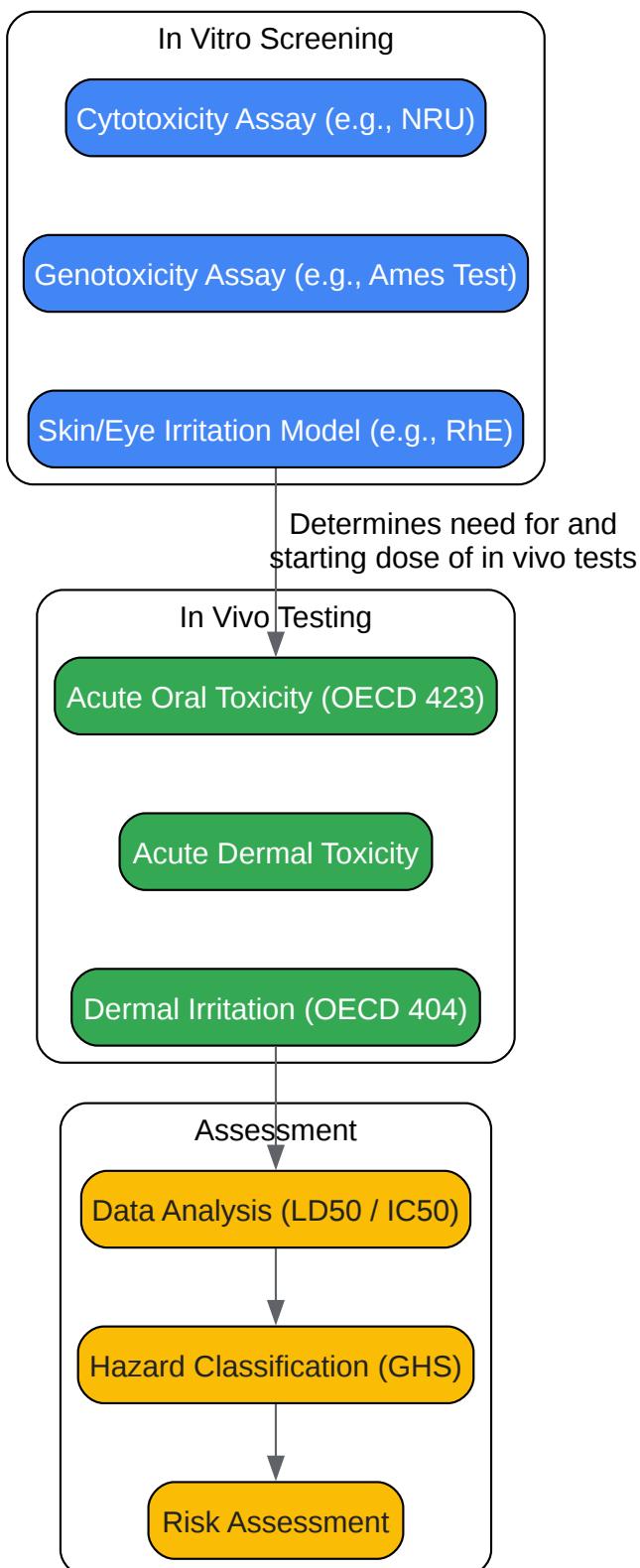
- Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes. Damage to the cell membrane or lysosomes caused by a toxic substance results in decreased uptake of the dye[20].
- Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts or Normal Human Keratinocytes) is cultured in 96-well plates until a semi-confluent monolayer is formed[20][21].
- Exposure: The culture medium is replaced with medium containing various concentrations of the test substance. Cells are incubated for a defined period (e.g., 24 hours).
- Assay Procedure: After exposure, cells are washed and incubated with a medium containing neutral red. The cells are then washed again to remove excess dye, and the incorporated dye is extracted from the lysosomes using a solubilizing solution.
- Endpoint: The amount of dye retained by the cells is measured using a spectrophotometer at a specific wavelength. The concentration of the test substance that inhibits dye uptake by 50% (IC₅₀) is calculated, providing a measure of its cytotoxicity[21][22][23].

Visualizations: Workflows and Potential

Mechanisms

Experimental and Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical substance, integrating both in vitro and in vivo methods as described in the protocols.

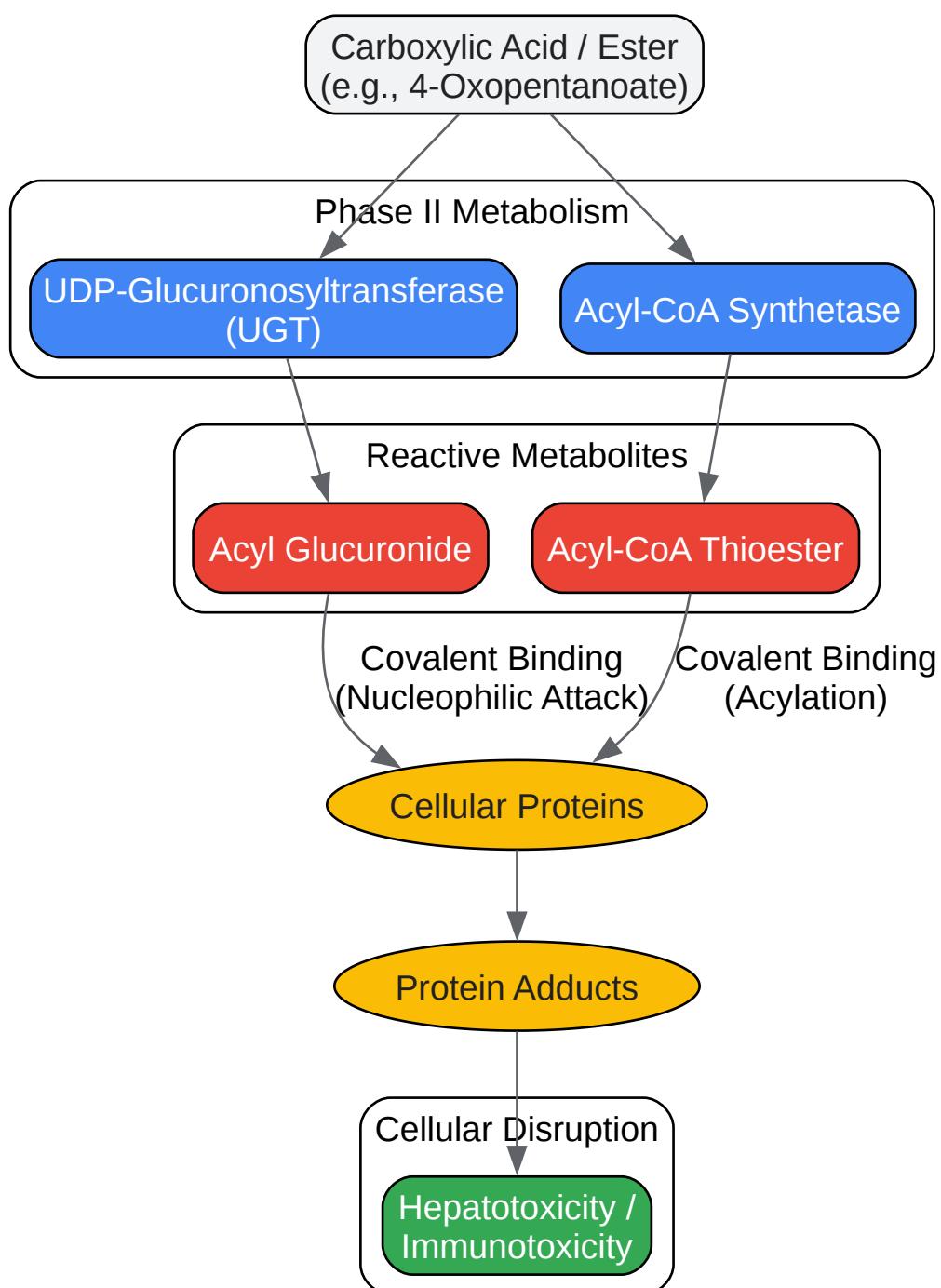


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Caption: A generalized workflow for toxicological assessment.

Potential Toxicological Signaling Pathway

Carboxylic acids and their esters can undergo metabolic activation, a key mechanism potentially leading to toxicity. One significant pathway is the formation of reactive acyl glucuronide (AG) and acyl-CoA thioester metabolites. These electrophilic intermediates can covalently bind to cellular macromolecules like proteins, which may disrupt cellular function or trigger an immune response[24][25][26].



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Caption: Bioactivation pathway of carboxylic acids.

Summary and Conclusion

This comparative guide indicates that 4-oxopentanoic acid (levulinic acid) exhibits moderate acute oral toxicity, while its ethyl and butyl esters are of very low acute toxicity ($LD_{50} > 5000$ mg/kg). There is a notable data gap in the public literature regarding the toxicological profile of methyl **4-oxopentanoate**. Levulinic acid is a skin and eye irritant, whereas its esters are generally classified as mild irritants.

The primary mechanism of concern for carboxylic acids involves metabolic activation to reactive intermediates that can form protein adducts, potentially leading to organ or immune toxicity. For all compounds, appropriate personal protective equipment should be used to avoid direct contact, particularly with the eyes and skin. The low acute toxicity of the ethyl and butyl esters supports their use as greener alternatives to more hazardous solvents, though a full risk assessment should consider all available toxicological endpoints. Further research is warranted to fill the existing data gaps for methyl **4-oxopentanoate**.

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